Hydrocortisone-d4 21-Octanoate
Description
Hydrocortisone-d4 21-Octanoate is a deuterated derivative of hydrocortisone, a naturally occurring glucocorticoid. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium at specific positions (typically 9, 11, 12, and 12) to enhance metabolic stability and utility as an internal standard in analytical assays . The 21-octanoate ester modifies the parent compound by introducing a lipophilic octanoic acid chain at the 21-position, which may prolong its release and alter pharmacokinetic properties compared to shorter-chain esters (e.g., acetate or hemisuccinate).
Properties
Molecular Formula |
C₂₉H₄₀D₄O₆ |
|---|---|
Molecular Weight |
492.68 |
Synonyms |
(11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]-pregn-4-ene-3,20-dione-d4; Cortisol-d4 Octanoate; Cortisol-d4 21-Octanoate; Hydrocortisone-d4 Octanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between Hydrocortisone-d4 21-Octanoate and its analogs:
Analytical and Regulatory Considerations
- Reference Standards : Hydrocortisone-d4 and its esters (e.g., 21-acetate) are certified reference materials (CRMs) for pharmaceutical impurity testing and assay validation .
- Impurity Profiles : Compounds like Hydrocortisone 21-aldehyde (EP impurity) and 11-Deoxycortisol 21-acetate highlight the importance of ester-specific impurities in quality control .
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize Hydrocortisone-d4 21-Octanoate in experimental settings?
- Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm the molecular structure, isotopic purity, and deuterium labeling efficiency. Chromatographic methods (e.g., HPLC or UPLC) paired with UV/Vis detection can verify compound purity. For quantification, LC-MS/MS with deuterated internal standards (e.g., hydrocortisone-d4) is recommended to minimize matrix effects .
- Safety Note : Follow safety protocols for handling corticosteroids, including PPE (gloves, lab coat) and proper ventilation, as outlined in safety data sheets .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol with multiple reaction monitoring (MRM) for specificity. For example, use transitions like m/z 363.2→121.1 for cortisol and m/z 367.2→121.1 for hydrocortisone-d4 to distinguish isotopic analogs. Ensure linearity across expected concentration ranges (e.g., 1.00–300 ng/mL) and validate precision (<15% RSD) and accuracy (85–115%) per ICH guidelines .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via LC-MS/MS and compare against reference standards (e.g., Hydrocortisone 21-Butyrate or related impurities) to identify stability-linked metabolites. Store samples at -80°C in amber vials to prevent deuterium exchange and photodegradation .
Advanced Research Questions
Q. How can researchers address variability in deuterium labeling efficiency during synthesis of this compound?
- Methodological Answer : Optimize deuteration using catalytic exchange reactions in deuterated solvents (e.g., D₂O or deuterated methanol). Verify labeling efficiency via mass isotopomer distribution analysis (MIDA) using HR-MS. For inconsistent labeling, employ orthogonal purification methods (e.g., preparative HPLC) to isolate the desired isotopologue .
Q. What strategies resolve discrepancies in bioanalytical data when this compound is used as an internal standard?
- Methodological Answer : Investigate matrix effects by spiking deuterated and non-deuterated standards into blank matrices. Use post-column infusion to identify ion suppression/enhancement zones. Validate recovery rates (e.g., 97.2–108.3%) and adjust extraction protocols (e.g., solid-phase extraction with deuterated analogs) to normalize variability .
- Statistical Approach : Apply Bland-Altman analysis to compare inter-batch reproducibility and Cochran’s Q test for heterogeneity in multi-center studies .
Q. How to design pharmacokinetic studies evaluating the metabolic fate of this compound in vivo?
- Methodological Answer : Use a crossover study design with radiolabeled (³H/¹⁴C) or stable isotope tracers to track absorption, distribution, and excretion. Pair LC-MS/MS with radiometric detection to differentiate parent compounds from metabolites (e.g., 6β-hydroxyhydrocortisone). Include negative controls (non-deuterated hydrocortisone) to assess isotopic interference .
Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Chemical Controls : Use pharmacopeial reference standards (e.g., USP Hydrocortisone Acetate) for method calibration .
- Biological Controls : Include CYP3A4 inhibitors (e.g., ketoconazole) in metabolic assays to confirm enzyme-specific pathways .
- Data Controls : Adopt PRISMA guidelines for systematic literature reviews to mitigate bias in data synthesis .
Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?
- Methodological Answer : Employ regioselective acylation at the C21 position using octanoyl chloride in anhydrous pyridine. Monitor reaction progress via TLC or inline IR spectroscopy. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate isotopic integrity using deuterium NMR (²H-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
